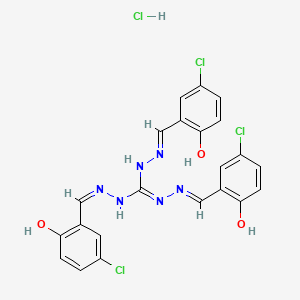
CWI1-2 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CWI1-2 hydrochloride is a potent and selective inhibitor of the insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2). This compound binds to IGF2BP2 and inhibits its interaction with N6-Methyladenosine (m6A)-modified target transcripts. It has shown promising anti-leukemic effects by inducing apoptosis and differentiation in acute myeloid leukemia (AML) cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CWI1-2 hydrochloride involves the reaction of N,N′,N′′-Tris (5-chloro-2-hydroxybenzylideneamino)guanidine with hydrochloric acid. The reaction conditions typically include:
Solvent: Dimethyl sulfoxide (DMSO)
Temperature: Room temperature
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar routes as laboratory preparation, with optimization for large-scale production, including:
Batch Processing: To ensure consistency and purity
Purification: Using techniques such as recrystallization or chromatography to achieve high purity levels.
化学反应分析
Types of Reactions
CWI1-2 hydrochloride primarily undergoes:
Substitution Reactions: Due to the presence of chloro and hydroxy groups
Complex Formation: With IGF2BP2
Common Reagents and Conditions
Reagents: Hydrochloric acid, DMSO
Conditions: Room temperature, controlled pH
Major Products
The major product formed from the reaction of this compound with IGF2BP2 is a complex that inhibits the interaction between IGF2BP2 and m6A-modified transcripts .
科学研究应用
CWI1-2 hydrochloride has several scientific research applications:
Chemistry: Used as a tool compound to study the interaction between IGF2BP2 and m6A-modified transcripts.
Biology: Investigates the role of IGF2BP2 in cellular processes such as apoptosis and differentiation.
Medicine: Shows potential as a therapeutic agent for treating acute myeloid leukemia by inducing apoptosis and differentiation in leukemic cells.
Industry: Utilized in the development of anti-leukemic drugs and research on m6A-modified RNA interactions
作用机制
CWI1-2 hydrochloride exerts its effects by binding to IGF2BP2 and inhibiting its interaction with m6A-modified target transcripts. This inhibition disrupts the stabilization and translation of key transcripts involved in glutamine metabolism, such as MYC, SLC1A5, and GPT2. Consequently, this leads to reduced ATP production, impaired mitochondrial function, and induction of apoptosis and differentiation in AML cells .
相似化合物的比较
Similar Compounds
FB23-2: Another IGF2BP2 inhibitor with similar binding properties.
STM2457: Inhibits m6A readers but targets different pathways.
Uniqueness
CWI1-2 hydrochloride is unique due to its high selectivity and potency in inhibiting IGF2BP2. It specifically targets m6A-modified transcripts, making it a valuable tool for studying m6A-related processes and developing anti-leukemic therapies .
属性
分子式 |
C22H18Cl4N6O3 |
|---|---|
分子量 |
556.2 g/mol |
IUPAC 名称 |
1-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2,3-bis[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C22H17Cl3N6O3.ClH/c23-16-1-4-19(32)13(7-16)10-26-29-22(30-27-11-14-8-17(24)2-5-20(14)33)31-28-12-15-9-18(25)3-6-21(15)34;/h1-12,32-34H,(H2,29,30,31);1H/b26-10-,27-11+,28-12+; |
InChI 键 |
UXAOLDYLYMMMRC-FZQKVMMRSA-N |
手性 SMILES |
C1=CC(=C(C=C1Cl)/C=N/NC(=N/N=C/C2=C(C=CC(=C2)Cl)O)N/N=C\C3=C(C=CC(=C3)Cl)O)O.Cl |
规范 SMILES |
C1=CC(=C(C=C1Cl)C=NNC(=NN=CC2=C(C=CC(=C2)Cl)O)NN=CC3=C(C=CC(=C3)Cl)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















